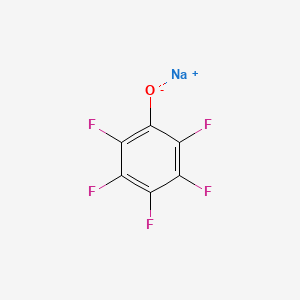

SODIUM PENTAFLUOROPHENOXIDE

概要

説明

Sodium pentafluorophenoxide is an organofluorine compound with the molecular formula C6H2F5NaO. It is a sodium salt of pentafluorophenol, characterized by the presence of five fluorine atoms attached to a phenoxide ring. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Sodium pentafluorophenoxide can be synthesized through the reaction of pentafluorophenol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where pentafluorophenol is deprotonated by sodium hydroxide to form this compound and water:

C6H2F5OH+NaOH→C6H2F5ONa+H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting pentafluorophenol with sodium metal or sodium hydride in an inert solvent such as tetrahydrofuran (THF). This method ensures a high yield and purity of the product .

化学反応の分析

Reactivity with Substituted Pentafluorobenzenes

Sodium pentafluorophenoxide exhibits significant reactivity with various substituted pentafluorobenzenes. The primary reaction pathway involves nucleophilic substitution, where the pentafluorophenoxide ion acts as a nucleophile attacking the electrophilic carbon atom bonded to a fluorine atom in the pentafluorobenzene compound.

-

Mechanism : The reaction generally follows an addition-elimination mechanism, where the nucleophile adds to the aromatic ring, leading to the displacement of a fluorine atom. This process can yield different products depending on the substituents on the benzene ring.

-

Product Distribution : The major products from these reactions are often diphenyl ethers, with para-substitution being predominant due to steric and electronic factors. For instance, reactions involving this compound with halogen-substituted pentafluorobenzenes showed varying yields of para- and ortho-substituted products, with para predominating significantly .

Pyrolysis Reactions

The thermal decomposition (pyrolysis) of this compound leads to various products depending on reaction conditions such as temperature and pressure.

| Temperature (°C) | Weight Recovered (g) | Main Products |

|---|---|---|

| 500 | 1.7 | 90% C₆F₅OCH=CH₂; 5% C₆F₅OH |

| 600 | 1.6 | 60% C₆F₅OCH=CH₂; 25% C₆F₅OH |

| 525 | 1.6 | 95% C₆F₅OCH₃; 2% C₆F₅OH |

Reactions with Alkyl and Vinyl Ethers

This compound also reacts with various alkyl and vinyl ethers to form corresponding phenolic products.

-

Mechanism : The reaction typically involves nucleophilic substitution where the ether bond is cleaved, resulting in the formation of sodium alkyl or vinyl ether derivatives along with the release of pentafluorophenol.

-

Observations : In experiments where this compound was reacted with different alkyl groups, varying yields were observed based on the structure of the alkyl group and reaction conditions .

Carboxylation Reactions

Recent studies have explored the carboxylation of this compound under specific conditions, yielding significant amounts of carboxylated products.

-

Experimental Conditions : Carboxylation reactions were conducted at elevated temperatures (around 483 K), leading to notable yields of carboxylic acids derived from this compound .

-

Yield Data :

| Reaction Time (h) | Yield (%) |

|---|---|

| 1 | 48.9 |

| 2 | 49.3 |

| 3 | 43.4 |

科学的研究の応用

Chemical Synthesis and Catalysis

Sodium pentafluorophenoxide is primarily used as a nucleophilic reagent in organic synthesis. Its high electronegativity and the presence of multiple fluorine atoms enhance its reactivity, making it suitable for nucleophilic aromatic substitution reactions.

- Nucleophilic Aromatic Substitution : The compound can be employed to introduce functional groups into aromatic systems, allowing for the development of complex molecular architectures. For instance, it can react with various electrophiles to form new carbon-fluorine bonds, which are crucial in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound has been utilized to create advanced materials with enhanced thermal stability and chemical resistance.

- Fluorinated Polymers : this compound can be used to synthesize fluorinated polymers that exhibit superior thermal and chemical properties. These polymers are valuable in applications requiring high-performance materials, such as aerospace and electronics .

- Nanocomposites : The compound has also been integrated into nanocomposite materials to improve their mechanical and thermal properties. The incorporation of this compound enhances the interfacial interactions within the composite matrix, leading to improved performance metrics .

Electrochemistry

This compound plays a significant role in electrochemical applications, particularly in energy storage systems.

- Electrolyte Additives : It is used as an additive in electrolytes for sodium-ion batteries. The compound stabilizes electrode interfaces, enhancing cycle life and efficiency. Studies have shown that incorporating this compound into battery electrolytes results in a uniform solid electrolyte interphase that improves overall battery performance .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development.

- Fluorinated Drug Candidates : The compound's ability to introduce fluorine into drug candidates is significant because fluorination can enhance the metabolic stability and bioavailability of pharmaceuticals. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Case Study 1: Fluorinated Polymers for Aerospace Applications

A study demonstrated the synthesis of a new class of semifluorinated thermoset materials using this compound. These materials exhibited excellent thermal stability (decomposition temperature above 450 °C) and were tested for use as sealants and coatings in aerospace applications .

Case Study 2: Sodium-Ion Battery Performance

Research on sodium-ion batteries incorporating this compound showed a capacity retention of 4.46 Ah after 1000 cycles, highlighting its effectiveness as an electrolyte additive that stabilizes electrode interfaces under operational stress .

作用機序

The mechanism of action of sodium pentafluorophenoxide involves its high nucleophilicity, which allows it to readily attack electrophilic centers in various substrates. The presence of electronegative fluorine atoms increases the electron density on the oxygen atom, enhancing its reactivity. This makes it an effective reagent in nucleophilic substitution reactions, where it can displace leaving groups such as halides .

類似化合物との比較

Similar Compounds

Sodium Phenoxide: Similar in structure but lacks the fluorine atoms, making it less reactive.

Potassium Pentafluorophenoxide: Similar in reactivity but uses potassium instead of sodium.

Hexafluorobenzene: A related compound with six fluorine atoms, used in similar nucleophilic substitution reactions.

Uniqueness

Sodium pentafluorophenoxide is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity compared to non-fluorinated phenoxides. This makes it particularly useful in reactions requiring high nucleophilicity and stability under various conditions .

生物活性

Sodium pentafluorophenoxide (SPFP) is an organofluorine compound derived from pentafluorophenol. Its unique chemical structure, characterized by the presence of five fluorine atoms attached to a phenolic ring, imparts distinctive properties that influence its biological activity. This article explores the biological activities of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CFO

- Molecular Weight : 184.06 g/mol

- Density : 1.7 g/cm³

- Melting Point : 34-36 °C

- Boiling Point : 146.3 °C

The high electronegativity of fluorine atoms contributes to the compound's stability and reactivity in biological systems, making it a subject of interest in medicinal chemistry and biochemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits varying degrees of effectiveness against different bacterial strains, particularly Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed significant inhibition against several strains of Staphylococcus aureus and Listeria monocytogenes. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.125 | 0.25 |

| Listeria monocytogenes | 0.0625 | 0.125 |

The results indicated that this compound is particularly effective against Gram-positive bacteria, with lower MIC values suggesting potent antimicrobial activity .

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of fluorine atoms enhances lipophilicity, allowing for better penetration into bacterial cells, which may lead to increased cytotoxicity.

Therapeutic Applications

Beyond its antimicrobial properties, this compound has potential applications in pharmaceutical formulations due to its ability to act as a reagent in organic synthesis. It has been utilized in the synthesis of various biologically active compounds, including:

- Peptide Coupling Agents : SPFP is employed in peptide synthesis, facilitating the formation of amide bonds between amino acids.

- Antiviral Agents : Research indicates potential antiviral activity, warranting further investigation into its efficacy against viral pathogens.

Research Findings

A comprehensive review of literature indicates that this compound's biological activity extends beyond antimicrobial effects. It has been noted for its role in:

特性

IUPAC Name |

sodium;2,3,4,5,6-pentafluorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKSUTIIASULKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392104 | |

| Record name | Sodium pentafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2263-53-8 | |

| Record name | Sodium pentafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。